
cis-Hydroxy Praziquantel-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hydroxy Praziquantel-d5 is a deuterated derivative of cis-Hydroxy Praziquantel, an anthelmintic drug used primarily for the treatment of parasitic worm infections such as schistosomiasis. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the parent compound, providing insights into its behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hydroxy Praziquantel-d5 typically involves the deuteration of cis-Hydroxy Praziquantel. The process begins with the preparation of cis-Hydroxy Praziquantel, which is synthesized from Praziquantel through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures ensures the reproducibility and reliability of the final product .
Analyse Chemischer Reaktionen
Metabolic Pathways
cis-Hydroxy Praziquantel-d5 is primarily a human metabolite of PZQ, formed via cytochrome P450 (CYP)-mediated oxidation :
-
Enzymatic Hydroxylation : CYP2C19 and CYP3A4 catalyze the cis-hydroxylation of PZQ, producing cis-4-OH-PZQ. The deuterated analog (this compound) is used to track this metabolic pathway in pharmacokinetic studies .
-
Kinetic Parameters :
Stability and Reactivity
-
Isotope Effects : The deuterium labeling enhances metabolic stability, reducing hydrogen-deuterium exchange under physiological pH .
-
Degradation Pathways : No significant degradation is observed under standard storage conditions (room temperature) .
Pharmacogenetic Influences
Genetic polymorphisms in CYP enzymes significantly impact this compound formation:
Genotype | Effect on Metabolic Ratio (cis-4-OH-PZQ/PZQ) |
---|---|
CYP2C19 poor metabolizers | ↓ MR by 40–60% |
CYP2J2*7 carriers | ↑ Plasma PZQ concentration by 25% |
Comparative Reactivity
The cis configuration of the hydroxyl group confers distinct reactivity compared to the trans isomer:
Property | cis-4-OH-PZQ-d5 | trans-4-OH-PZQ-d5 |
---|---|---|
Metabolic Ratio (MR) | 1.8 ± 2.9 | 27.5 ± 2.7 |
Enzymatic Preference | CYP2C19 > CYP3A4 | CYP3A4 > CYP2C19 |
Research Implications
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Cis-Hydroxy Praziquantel-d5 serves as an important internal standard in studies assessing the pharmacokinetics of Praziquantel and its metabolites. Research indicates that variations in drug metabolizing enzymes significantly influence the plasma concentrations of Praziquantel and its hydroxylated forms, including cis-Hydroxy Praziquantel. For instance, studies have shown that the metabolic ratios of cis-Hydroxy Praziquantel to Praziquantel are affected by genetic factors such as CYP2C19 and CYP2J2 genotypes, which can predict treatment outcomes in populations afflicted by schistosomiasis .
Therapeutic Applications
- Schistosomiasis Treatment :
-
Pharmacogenetic Studies :
- The compound is employed in pharmacogenetic studies to explore how individual genetic differences affect drug metabolism. For example, research involving Rwandan schoolchildren has revealed that specific genotypes can significantly alter the plasma exposure to Praziquantel and its metabolites, including cis-Hydroxy Praziquantel .
- Safety Monitoring :
Case Studies
- Case Study 1 : A study conducted on Ethiopian children demonstrated that variations in CYP2C19 genotypes significantly influenced the plasma concentrations of Praziquantel and its metabolites. The findings indicated that children with certain genetic markers had higher concentrations of cis-Hydroxy Praziquantel, suggesting a need for personalized treatment approaches .
- Case Study 2 : In a cohort study involving Rwandan schoolchildren undergoing mass drug administration of Praziquantel, researchers found that the presence of specific alleles correlated with increased plasma levels of both cis- and trans-hydroxy metabolites. These results underscored the importance of understanding genetic factors in optimizing treatment strategies for schistosomiasis .
Data Summary
The following table summarizes key findings related to this compound:
Wirkmechanismus
The mechanism of action of cis-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to increased calcium ion influx. This results in muscle contraction, paralysis, and eventual death of the parasite. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the drug’s pharmacokinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praziquantel: The parent compound, widely used for treating parasitic infections.
cis-Hydroxy Praziquantel: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
trans-Hydroxy Praziquantel: Another isomer with different spatial arrangement of atoms, affecting its chemical properties and biological activity.
Uniqueness
cis-Hydroxy Praziquantel-d5 is unique due to its deuterium labeling, which provides advantages in studying the pharmacokinetics and metabolic pathways of Praziquantel. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, leading to better understanding and optimization of its therapeutic effects .
Eigenschaften
CAS-Nummer |
1792108-86-1 |
---|---|
Molekularformel |
C₁₉H₁₉D₅N₂O₃ |
Molekulargewicht |
333.44 |
Synonyme |
1,2,3,6,7,11b-Hexahydro-2-[(cis-4-(hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5; cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)_x000B_carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.